molecular formula C18H23N3O4 B1396397 tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate CAS No. 1281199-80-1

tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

Cat. No. B1396397
M. Wt: 345.4 g/mol
InChI Key: RNKRCCWLBILSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate is a heterocyclic compound found in various chemical reactions. It is a type of quinazoline-based compound that is used in various scientific research applications. It is used in a variety of ways, from synthesizing other compounds to studying the mechanism of action and biochemical and physiological effects of the compound.

Scientific Research Applications

1. Synthesis and Structure Studies

  • Synthesis as an Intermediate : This compound has been synthesized as an important intermediate in the development of biologically active compounds, such as crizotinib, which demonstrates its utility in medicinal chemistry (Kong et al., 2016).
  • Structural Analysis : X-ray diffraction and spectroscopic methods have been employed to determine the structure of similar tert-butyl piperidine-1-carboxylate derivatives, highlighting the compound's relevance in structural chemistry (Didierjean et al., 2004).

2. Applications in Drug Synthesis

  • Anticancer Drug Intermediate : The compound serves as an intermediate for small molecule anticancer drugs, contributing to the synthesis of various chemotherapeutic agents (Zhang et al., 2018).
  • Key Role in Vandetanib Synthesis : It is used as a key intermediate in the synthesis of Vandetanib, a medication for the treatment of certain types of cancer (Wang et al., 2015).

3. Exploration of Biological Activities

  • Anticonvulsant Activity Studies : Research has explored the compound's derivatives for anticonvulsant activities, contributing to the development of new therapies for seizure disorders (El Kayal et al., 2019).
  • Investigation in Nanotechnology : The compound has been utilized in the preparation of novel nanomagnetic reusable catalysts for synthesizing various chemical structures, showing its potential in nanotechnology applications (Ghorbani‐Choghamarani & Azadi, 2015).

properties

IUPAC Name

tert-butyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)23/h4-7,12H,8-11H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKRCCWLBILSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

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